2,5-Norbornanediol, diacetate 2,5-Norbornanediol, diacetate
Brand Name: Vulcanchem
CAS No.: 5888-39-1
VCID: VC18712074
InChI: InChI=1S/C11H16O4/c1-6(12)14-10-4-9-3-8(10)5-11(9)15-7(2)13/h8-11H,3-5H2,1-2H3
SMILES:
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

2,5-Norbornanediol, diacetate

CAS No.: 5888-39-1

Cat. No.: VC18712074

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

2,5-Norbornanediol, diacetate - 5888-39-1

Specification

CAS No. 5888-39-1
Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name (5-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate
Standard InChI InChI=1S/C11H16O4/c1-6(12)14-10-4-9-3-8(10)5-11(9)15-7(2)13/h8-11H,3-5H2,1-2H3
Standard InChI Key UFWLNVAHXNWALF-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CC2CC1CC2OC(=O)C

Introduction

Structural Characteristics of 2,5-Norbornanediol, Diacetate

The molecular architecture of 2,5-norbornanediol, diacetate is defined by its bicyclo[2.2.1]heptane core, a structure common to norbornane derivatives. The compound’s molecular formula, C₁₁H₁₆O₄, corresponds to a molecular weight of 212.24 g/mol . Key structural descriptors include:

  • SMILES Notation: CC(=O)OC1CC2CC1CC2OC(=O)C

  • InChI Key: UFWLNVAHXNWALF-UHFFFAOYSA-N

The acetyloxy groups occupy the exo positions on the norbornane skeleton, as inferred from related synthetic pathways . X-ray crystallographic studies of analogous norbornane bisethers reveal a sterically congested environment, with interatomic distances (e.g., O···O ≈ 2.6 Å) underscoring the molecule’s conformational constraints .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometric analysis, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺213.11214147.4
[M+Na]⁺235.09408154.2
[M-H]⁻211.09758145.7

These metrics, derived from ion mobility spectrometry, aid in compound identification and characterization .

Synthesis and Functionalization

Preparation of the Norbornane Diol Precursor

The synthesis of 2,5-norbornanediol begins with a Diels-Alder reaction between dimethyl fumarate and cyclopentadiene, yielding a norbornene diester. Subsequent dihydroxylation using osmium tetroxide (OsO₄) and 4-methylmorpholine N-oxide (NMO) produces the syn-1,2-diol in 94% yield . Alternative methods employing KMnO₄ result in lower yields (58%), highlighting the efficiency of OsO₄-mediated oxidation .

Acetylation to 2,5-Norbornanediol, Diacetate

Acetylation of the diol is achieved via treatment with acetyl chloride (AcCl) in the presence of pyridine and dimethylaminopyridine (DMAP). This two-step process converts hydroxyl groups to acetyl esters, yielding the diacetate derivative in 63% yield after purification . The reaction’s regioselectivity favors exo-acetylation due to reduced steric hindrance compared to the endo position .

Chemical Reactivity and Challenges

Limitations of Williamson Ether Synthesis

Attempts to alkylate 2,5-norbornanediol using conventional Williamson conditions (NaH, MeI) result in Grob-type fragmentation rather than ether formation . Base-induced deprotonation generates a stabilized enolate intermediate, leading to undesired ring-opening byproducts .

Silver-Mediated Alkylation

Successful bisalkylation requires Ag₂O as a mild Lewis acid catalyst. For example, reacting the diol with benzyl bromides in dimethylformamide (DMF) over 48 hours produces bisether derivatives in yields of 19–55% . This method circumvents base-sensitive side reactions, enabling access to structurally rigid ethers for further functionalization.

Applications in Antimicrobial Agent Development

Bisguanidinium Derivatives

Functionalization of bisether diacids (e.g., hydrolysis of 12a–i) with 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine yields cationic amphiphiles . Deprotection with HCl generates guanidinium salts (16a–i), several of which exhibit potent antibacterial activity:

CompoundMIC (µg/mL) Against Key Pathogens
16dPseudomonas aeruginosa, E. coli, MRSA: 8
16gStreptococcus pneumoniae: 16
16hEnterococcus faecalis: 32

These compounds mimic cationic antimicrobial peptides, leveraging their amphiphilic nature to disrupt bacterial membranes .

Comparative Analysis with Other Scaffolds

Norbornane-based amphiphiles offer advantages over larger macrocycles (e.g., calixarenes) due to their lower molecular weight and synthetic accessibility . The rigid framework enhances metabolic stability while maintaining antimicrobial efficacy.

Research Implications and Future Directions

The steric constraints of the norbornane skeleton pose synthetic challenges but also enable unique reactivity. For instance, transesterification byproducts (e.g., 13) arise during alkylation due to the differential accessibility of exo vs. endo esters . Future studies could explore enantioselective synthesis or computational modeling to optimize reaction conditions.

Additionally, the diacetate’s role as a protected diol intermediate facilitates the development of novel polymers and biomaterials. Patents disclosing norbornane diisocyanates (e.g., US3492330A) suggest potential applications in polyurethane synthesis, though direct linkages to the diacetate require further investigation .

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